N-butyl-2-chloro-4-fluoroaniline molecular weight and boiling point
N-butyl-2-chloro-4-fluoroaniline molecular weight and boiling point
An In-depth Technical Guide to N-butyl-2-chloro-4-fluoroaniline: Properties, Synthesis, and Applications
Introduction
N-butyl-2-chloro-4-fluoroaniline is a substituted aniline derivative with significant potential in the fields of pharmaceutical and agrochemical research. Its structural complexity, featuring a butyl group on the amino nitrogen, a chlorine atom at the ortho position, and a fluorine atom at the para position of the aniline ring, imparts a unique combination of lipophilicity and electronic properties. This guide provides a comprehensive overview of its physicochemical properties, a detailed methodology for its synthesis, and a discussion of its potential applications, grounded in the established roles of related halogenated anilines in drug discovery and materials science.
The strategic incorporation of halogen atoms, particularly fluorine and chlorine, is a well-established strategy in medicinal chemistry to modulate the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[1][2][3] The N-butyl group further enhances lipophilicity, which can improve membrane permeability and influence the overall disposition of the molecule in biological systems.[4] This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile chemical intermediate.
Physicochemical Properties
The key physicochemical properties of N-butyl-2-chloro-4-fluoroaniline are summarized in the table below. The molecular weight is calculated from its molecular formula, and the boiling point is an estimate based on the properties of the parent compound, 2-chloro-4-fluoroaniline.
| Property | Value | Source/Method |
| Molecular Formula | C10H13ClFN | - |
| Molecular Weight | 201.67 g/mol | Calculated |
| Boiling Point | > 192 °C | Estimated |
| Appearance | Likely a liquid at room temperature | Inferred from related compounds |
The molecular weight of the parent amine, 2-chloro-4-fluoroaniline, is 145.56 g/mol .[5][6][7] The addition of a butyl group (C4H9) and the removal of a hydrogen atom from the amine nitrogen results in the molecular formula C10H13ClFN and a calculated molecular weight of 201.67 g/mol . The boiling point of 2-chloro-4-fluoroaniline is approximately 191-192 °C.[7][8] The introduction of the N-butyl group is expected to significantly increase the boiling point due to the larger molecular size and increased van der Waals forces.
Synthesis of N-butyl-2-chloro-4-fluoroaniline
The most direct and common method for the synthesis of N-butyl-2-chloro-4-fluoroaniline is the N-alkylation of 2-chloro-4-fluoroaniline with a suitable butylating agent, such as a butyl halide.
Experimental Protocol: N-alkylation of 2-chloro-4-fluoroaniline
This protocol describes a general procedure for the synthesis of N-butyl-2-chloro-4-fluoroaniline.
Materials:
-
2-chloro-4-fluoroaniline
-
1-Bromobutane (or 1-chlorobutane)
-
Potassium carbonate (K2CO3) or another suitable base
-
Acetonitrile (or another polar aprotic solvent)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-4-fluoroaniline (1.0 equivalent) in acetonitrile.
-
Addition of Reagents: Add potassium carbonate (2.0-3.0 equivalents) to the solution. This base will act as a proton scavenger.
-
Begin stirring the mixture and then add 1-bromobutane (1.1-1.5 equivalents) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude N-butyl-2-chloro-4-fluoroaniline can be purified by vacuum distillation or column chromatography on silica gel.
The following diagram illustrates the workflow for the synthesis and purification of N-butyl-2-chloro-4-fluoroaniline.
Caption: Workflow for the synthesis of N-butyl-2-chloro-4-fluoroaniline.
Potential Applications in Drug Development and Agrochemicals
Halogenated anilines are valuable building blocks in the synthesis of a wide range of biologically active molecules.[9][10] The specific substitution pattern of N-butyl-2-chloro-4-fluoroaniline suggests its utility in several areas:
-
Pharmaceutical Intermediates: This compound can serve as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The presence of chlorine and fluorine can enhance the binding affinity of a molecule to its biological target and improve its metabolic stability.[3][4] Fluoroanilines are used in the development of antibiotics, antiviral medications, and anti-inflammatory drugs.[4]
-
Agrochemicals: Substituted anilines are precursors to a variety of herbicides and pesticides.[9][11] The lipophilic butyl group in N-butyl-2-chloro-4-fluoroaniline may enhance its efficacy and soil mobility characteristics.
-
Materials Science: Aniline derivatives are used in the synthesis of dyes, pigments, and polymers with specific optical and electronic properties.
The following diagram illustrates the logical relationship between the structural features of N-butyl-2-chloro-4-fluoroaniline and its potential applications.
Caption: Structure-Property-Application relationship.
Safety and Handling
As a substituted aniline, N-butyl-2-chloro-4-fluoroaniline should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Based on the data for the parent compound, 2-chloro-4-fluoroaniline, it is likely to be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[7] A comprehensive safety data sheet (SDS) should be consulted before handling this compound.
Conclusion
N-butyl-2-chloro-4-fluoroaniline is a chemical intermediate with significant potential for the development of new pharmaceuticals and agrochemicals. Its synthesis is achievable through standard organic chemistry techniques, such as the N-alkylation of 2-chloro-4-fluoroaniline. The unique combination of a lipophilic butyl group and electron-withdrawing halogen atoms provides a versatile platform for the design of novel molecules with tailored biological activities and physicochemical properties. Further research into the applications of this compound is warranted to fully explore its potential in various scientific and industrial fields.
References
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PubChem. N-butyl-2-chloroaniline. National Institutes of Health. [Link]
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Bloom Tech. What uses does 4-Fluoroaniline have in the medical domain?. (2025). [Link]
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Al-Ostoot, F. H., et al. "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review." Arabian Journal of Chemistry, vol. 14, no. 1, 2021, p. 102889. [Link]
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PrepChem.com. Synthesis of 4-chloro-2-fluoroaniline. [Link]
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Inhance Technologies. Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. (2025). [Link]
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Baig, M. H., et al. "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)." Molecules, vol. 28, no. 16, 2023, p. 6082. [Link]
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